Predicted Lipophilicity (clogP) Differentiation: 6-Methyl vs. Des-Methyl Analog
The addition of a methyl group at the pyrimidine 6-position increases the calculated partition coefficient (clogP) by approximately +0.5 log units compared to the des-methyl analog, indicating enhanced lipophilicity and potentially altered membrane permeability. Using the fragment-based method implemented in Molinspiration, clogP for the target compound (C11H18N4O) is estimated at 1.18, while the des-methyl analog (C10H16N4O) yields a clogP of 0.67 [1]. This difference is significant in the context of lead optimization, where a ΔlogP of ±0.5 can shift a compound between CNS and peripheral drug property space [2].
| Evidence Dimension | Lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP = 1.18 (Molinspiration prediction) |
| Comparator Or Baseline | N-((4-(dimethylamino)pyrimidin-2-yl)methyl)propionamide, clogP = 0.67 |
| Quantified Difference | ΔclogP = +0.51 |
| Conditions | In silico fragment-based calculation; Molinspiration platform. Valid for neutral species. |
Why This Matters
A quantifiable 0.5 log unit increase in lipophilicity directly impacts solubility and nonspecific binding profiles, guiding compound selection for assays requiring specific logD windows.
- [1] Molinspiration Cheminformatics. Calculation of Molecular Properties (clogP) for N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)propionamide (SMILES: CCC(=O)NCC1=NC(=CC(=N1)N(C)C)C) and N-((4-(dimethylamino)pyrimidin-2-yl)methyl)propionamide (SMILES: CCC(=O)NCC1=NC=CC(=N1)N(C)C). Accessed 2026-05-09. View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
